

Technical Guide: Physicochemical Properties & Bioenergetic Application of SF-6847

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Compound of Interest

Compound Name:	2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile
CAS No.:	330792-68-2
Cat. No.:	B1344156

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Executive Summary

SF-6847 (3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile) is widely recognized in bioenergetics as a "super-uncoupler" of oxidative phosphorylation. Unlike classical uncouplers such as 2,4-Dinitrophenol (DNP), SF-6847 exhibits full uncoupling activity at nanomolar concentrations due to its unique physicochemical balance between lipophilicity and acid dissociation constant (pKa).

Critical Distinction: Researchers must note that SF-6847 is chemically identical to Tyrphostin A9 (AG 17). While the chemical structure is the same, the application dictates the purity grade and usage protocol. This guide focuses strictly on its properties as a mitochondrial protonophore.

Chemical Identity & Structural Dynamics

The potency of SF-6847 stems from its specific structural arrangement: a labile phenolic proton flanked by bulky tert-butyl groups and an electron-withdrawing malononitrile moiety.

Parameter	Technical Specification
Common Name	SF-6847
Synonyms	Malonoben, Tyrphostin A9, RG-50872
IUPAC Name	2-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile
CAS Number	10537-47-0
Molecular Formula	C ₁₈ H ₂₂ N ₂ O
Molecular Weight	282.38 g/mol
Structural Class	Benzylidenemalononitrile

Structural Mechanism

The malononitrile group acts as a powerful electron-withdrawing system, delocalizing the negative charge upon deprotonation. The tert-butyl groups provide:

- Lipophilicity: Facilitating rapid entry into the mitochondrial inner membrane.
- Steric Shielding: Protecting the phenolic oxygen from rapid metabolic conjugation, enhancing stability.

Physicochemical Parameters

Understanding these parameters is essential for calculating free concentrations in assay buffers.

Acid Dissociation Constant (pKa)

- Value: ~6.84 (at 25°C)
- Significance: This is the defining feature of SF-6847. Because the pKa is extremely close to physiological pH (7.0–7.4), the molecule exists in a near-perfect equilibrium between its protonated (neutral) and deprotonated (anionic) forms. This allows for maximal cycling rates

across the membrane, as neither the uptake nor the release of the proton is a rate-limiting step.

Spectral Properties (pH Dependence)

SF-6847 exhibits a bathochromic shift (color change) upon ionization, which is critical for concentration verification.

- Neutral Form (Acidic pH): Colorless to pale yellow.

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- Anionic Form (Alkaline pH): Bright yellow/orange.

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- Extinction Coefficient (

):

at 456 nm (pH > 9.0).

- Note: Always verify

with the specific lot Certificate of Analysis.

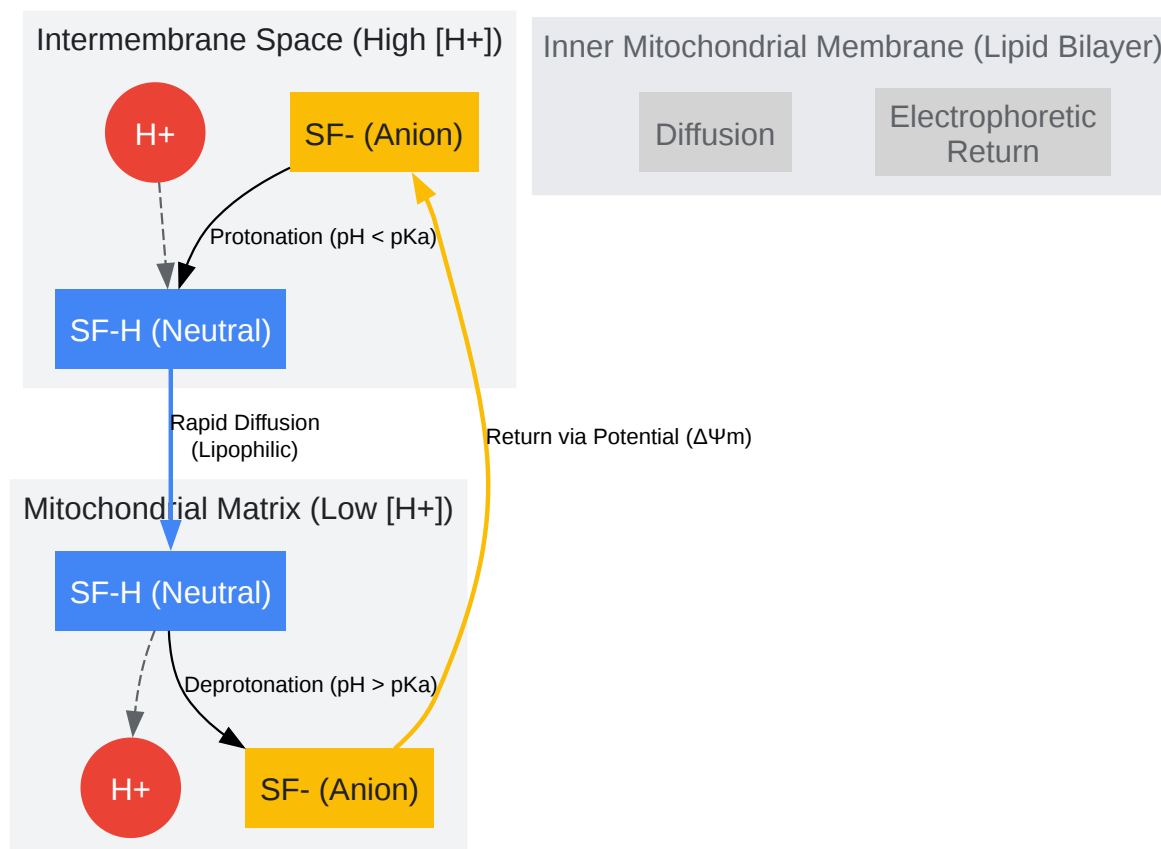
Solubility

- Ethanol: Soluble (>20 mg/mL). Preferred for mitochondrial assays to avoid DMSO effects on respiration.
- DMSO: Soluble (>20 mg/mL).
- Water: Insoluble. Must be prepared as a stock in organic solvent before dilution into aqueous buffers.

Mechanism of Action: The Protonophore Cycle

SF-6847 functions as a mobile carrier of protons across the Inner Mitochondrial Membrane (IMM). It dissipates the electrochemical gradient (

) generated by the Electron Transport Chain (ETC), forcing the respiratory chain to operate at maximum velocity (State 3u) without ATP synthesis.



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Figure 1: The catalytic cycle of SF-6847. The neutral form (SF-H) diffuses across the lipid bilayer, releases a proton in the alkaline matrix, and the resulting anion (SF⁻) is driven back to the intermembrane space by the membrane potential.

Experimental Protocols

Stock Solution Preparation

Objective: Create a stable, verified stock solution.

- Solvent Choice: Use absolute Ethanol (EtOH) for bioenergetics. DMSO is acceptable but can inhibit respiration at high volumes (>0.1% v/v).
- Weighing: Weigh approx. 1-2 mg of SF-6847 powder into a glass vial (avoid plastics that may leach plasticizers).
- Dissolution: Add calculated EtOH to reach a target concentration of 10 mM. Vortex until fully dissolved (solution should be yellow).
- Verification (Critical Step):
 - Dilute 5 μL of stock into 995 μL of 100 mM NaOH (pH > 10).
 - Measure Absorbance at 456 nm.
 - Calculate actual concentration using Beer-Lambert Law ().
- Storage: Store at -20°C , protected from light. Stable for 6 months.

Mitochondrial Uncoupling Titration

Objective: Determine the

(concentration for 50% uncoupling) or maximal respiratory rate.



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Figure 2: Step-by-step workflow for determining optimal uncoupling concentrations.

Protocol Steps:

- Chamber Setup: Use a Clark-type oxygen electrode or Seahorse XF analyzer.

- Buffer: 125 mM Sucrose, 65 mM KCl, 10 mM HEPES, pH 7.2.
- Basal State: Add mitochondria (0.5 mg protein/mL) and substrate (e.g., 5 mM Succinate + Rotenone). Allow State 4 respiration to stabilize.
- Titration: Add SF-6847 in 10 nM increments.
 - Note: SF-6847 is extremely potent. Typical is reached at 30–60 nM.
- Endpoint: Continue until respiration peaks and begins to decline (inhibitory effect due to membrane disruption or anion accumulation).

Comparative Analysis: SF-6847 vs. Standards

The following table highlights why SF-6847 is preferred for high-sensitivity assays compared to FCCP and DNP.

Feature	SF-6847	FCCP	2,4-Dinitrophenol (DNP)
Potency ()	High (~10 nM)	Medium (~50-100 nM)	Low (~10-50 μM)
pKa	6.84	5.95	4.1
Lipophilicity	Very High	High	Moderate
Physiological pH Cycling	Optimal (pKa pH)	Good	Poor (Mostly anionic at pH 7.2)
Inhibitory Effect	Low at	Moderate	High (at required concentrations)
Primary Use Case	Stoichiometric studies, low-volume assays	General purpose	Historical comparisons

Expert Insight: The proximity of SF-6847's pKa to the physiological pH of the mitochondrial intermembrane space means it is never "trapped" in one ionization state. DNP, with a pKa of 4.1, is almost entirely anionic at pH 7.2, making the return of the protonated form across the membrane the rate-limiting step. SF-6847 avoids this bottleneck.

References

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